molecular formula C12H8F3NO2 B13862380 3-acetyl-7-(trifluoromethyl)-1H-quinolin-2-one

3-acetyl-7-(trifluoromethyl)-1H-quinolin-2-one

Cat. No.: B13862380
M. Wt: 255.19 g/mol
InChI Key: VZGZFZDULXMECF-UHFFFAOYSA-N
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Description

3-acetyl-7-(trifluoromethyl)-1H-quinolin-2-one is a heterocyclic compound that belongs to the quinolinone family This compound is characterized by the presence of an acetyl group at the 3-position and a trifluoromethyl group at the 7-position on the quinolinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-7-(trifluoromethyl)-1H-quinolin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-acetyl-7-hydroxycoumarin with trifluoromethylating agents can yield the desired compound . The reaction conditions typically involve the use of solvents such as ethanol or acetone and catalysts like piperidine or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-7-(trifluoromethyl)-1H-quinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions include various quinolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.

Mechanism of Action

The mechanism of action of 3-acetyl-7-(trifluoromethyl)-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-acetyl-7-(trifluoromethyl)-1H-quinolin-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C12H8F3NO2

Molecular Weight

255.19 g/mol

IUPAC Name

3-acetyl-7-(trifluoromethyl)-1H-quinolin-2-one

InChI

InChI=1S/C12H8F3NO2/c1-6(17)9-4-7-2-3-8(12(13,14)15)5-10(7)16-11(9)18/h2-5H,1H3,(H,16,18)

InChI Key

VZGZFZDULXMECF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C(C=C2)C(F)(F)F)NC1=O

Origin of Product

United States

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